m-(m-Toluidino)phenol
Description
m-(m-Toluidino)phenol, with the chemical formula C13H13NO, is an aromatic compound that integrates both a phenol (B47542) and a toluidine group within its structure. ontosight.ai Specifically, it consists of a phenol ring where the hydroxyl group is in the meta-position relative to a secondary amine, which is in turn bonded to a m-tolyl group. This unique structural arrangement imparts a specific set of chemical properties that are of interest in various synthetic applications.
| Property | Value |
| Molecular Formula | C13H13NO |
| Molecular Weight | 199.25 g/mol |
| CAS Number | 85049-96-3 |
This table presents the basic chemical identification data for this compound.
Aromatic amines and phenols are fundamental classes of organic compounds, each with distinct and well-documented reactivity. wikipedia.org Phenols are characterized by a hydroxyl (-OH) group directly attached to an aromatic ring, rendering them weakly acidic and highly susceptible to electrophilic aromatic substitution. wikipedia.org Aromatic amines, containing a nitrogen atom bonded to an aromatic ring, exhibit basic properties and are also reactive towards electrophiles.
The primary role of this compound in chemical research is as a synthetic intermediate. ontosight.ai Its bifunctional nature allows it to be a precursor in the synthesis of more complex molecules. For instance, it is utilized in the production of various dyes and pigments. ontosight.ai The compound's structure is a key building block in creating larger, more functionalized molecules with specific desired properties.
Research has demonstrated its utility in the synthesis of various organic compounds. ontosight.ai For example, compounds with similar structures are used in the preparation of azo dyes. ontosight.ai The amino and hydroxyl groups can undergo a variety of chemical reactions, including N-alkylation, acylation, and reactions involving the phenolic hydroxyl group, such as etherification. These reactions enable the modification of the this compound backbone to generate a library of derivatives for further investigation.
The synthesis of related toluidine-phenol structures is often achieved through methods such as the reaction of a toluidine with a phenol or its derivatives, sometimes in the presence of a catalyst. ontosight.ai For instance, the synthesis of m-(o-Toluidino)phenol can be achieved by reacting o-toluidine (B26562) with resorcinol (B1680541) in the presence of phosphorous acid. chemsrc.com This highlights the general synthetic strategies employed to create such molecules, which are then used as starting materials in multi-step synthetic sequences.
| Precursor Compound | Product Class |
| This compound | Dyes, Pigments, Biologically Active Compounds |
This table illustrates the role of this compound as a precursor in the synthesis of various chemical classes.
Structure
3D Structure
Properties
CAS No. |
85049-96-3 |
|---|---|
Molecular Formula |
C13H13NO |
Molecular Weight |
199.25 g/mol |
IUPAC Name |
3-(3-methylanilino)phenol |
InChI |
InChI=1S/C13H13NO/c1-10-4-2-5-11(8-10)14-12-6-3-7-13(15)9-12/h2-9,14-15H,1H3 |
InChI Key |
NNOAVNCSVAGCLY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=CC(=CC=C2)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Synthesis of M M Toluidino Phenol and Analogues
Direct Synthetic Routes
The direct synthesis of m-(m-Toluidino)phenol, a diarylamine containing a hydroxyl group, can be approached through several established organic chemistry transformations. These routes involve either forming the crucial carbon-nitrogen (C-N) bond or introducing the hydroxyl group onto a pre-existing diarylamine framework.
Amination Approaches for Phenolic Compounds
The formation of the diarylamine structure by creating a C-N bond between a phenolic compound and an aryl amine is a common and effective strategy. This can be achieved through various metal-catalyzed and metal-free methods.
Metal-Catalyzed Amination: Traditional methods like the Ullmann and Buchwald-Hartwig reactions, which typically use aryl halides, have been adapted for the use of phenols. researchgate.net For the synthesis of this compound, this would involve the reaction of a phenolic substrate (like 3-aminophenol) with an aryl amine (like m-cresol derivative) or vice-versa. Nickel-catalyzed systems, for instance, can promote the N-arylation of phenols by activating the phenolic C-O bond. rsc.org Palladium catalysts have also been successfully used to synthesize diarylamines from phenols using ammonium (B1175870) formate as the aminating reagent, offering a sustainable route from biorenewable feedstocks. researchgate.net
Metal-Free Amination: To avoid the cost and potential toxicity of transition metals, metal-free amination methods have been developed. organic-chemistry.org These approaches provide a versatile and environmentally friendly route to a wide range of arylamines. organic-chemistry.orgorganic-chemistry.org One such method involves the direct amination of phenols using specific aminating reagents in the presence of a base like potassium hydroxide (KOH) in a solvent such as dimethyl sulfoxide (DMSO). organic-chemistry.org This strategy is compatible with a broad spectrum of phenols, including those with varied electronic and steric properties. organic-chemistry.org
A comparative overview of amination approaches is presented below.
| Method | Catalyst/Reagent | Key Features | Byproducts |
| Palladium-Catalyzed | Palladium Catalyst, Ammonium Formate | Uses renewable feedstocks (phenols). | Water, Carbon Dioxide |
| Nickel-Catalyzed | Nickel Catalyst, TCT Reagent | Activates the phenolic C-O bond. | Varies with reagents |
| Metal-Free | 2-bromo-N-phenylpropanamide, KOH | Environmentally friendly, avoids transition metals. | Varies with reagents |
Electrophilic Substitution Strategies for Hydroxyl Group Introduction
An alternative pathway involves introducing a hydroxyl group onto a pre-existing diarylamine skeleton, such as N-(m-tolyl)-m-toluidine. This transformation falls under the category of electrophilic aromatic substitution.
The direct hydroxylation of an aromatic ring is a challenging reaction that often requires specific reagents to generate a potent electrophilic "OH+" equivalent. libretexts.org The mechanism involves two primary steps:
Attack of the Electrophile: The aromatic ring of the diarylamine acts as a nucleophile, attacking the electrophilic hydroxylating agent. This is the rate-determining step as it temporarily disrupts the ring's aromaticity, forming a carbocation intermediate known as a sigma complex or arenium ion. masterorganicchemistry.comuci.edu
Deprotonation: A base removes a proton from the carbon atom where the hydroxyl group has attached. This restores the aromaticity of the ring, yielding the final phenolic product. masterorganicchemistry.com
While laboratory synthesis for this specific transformation can be complex, biological systems frequently perform such hydroxylations using enzymes. libretexts.org For synthetic purposes, reagents capable of generating an electrophilic oxygen species are required. The reaction's regioselectivity would be directed by the existing amine and methyl substituents on the aromatic rings.
Diazotization-Hydrolysis Pathways
This classical method provides a route to phenols from primary aromatic amines. To synthesize this compound via this pathway, one would need to start with an amino-substituted diarylamine, specifically 3-amino-N-(m-tolyl)aniline. The process involves two key stages:
Diazotization: The primary aromatic amine is treated with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong mineral acid like sulfuric or hydrochloric acid) at low temperatures (0–5 °C). google.comgoogle.com This converts the amino group (-NH2) into a diazonium salt group (-N2+). Maintaining acidic conditions is crucial to stabilize the diazonium salt and prevent unwanted coupling reactions. uobaghdad.edu.iq
Hydrolysis: The aqueous solution of the diazonium salt is then warmed, typically to around 50 °C. uobaghdad.edu.iq At this elevated temperature, the diazonium group becomes an excellent leaving group and is displaced by a water molecule, releasing nitrogen gas. youtube.com Subsequent loss of a proton from the attached hydroxyl group yields the final phenol (B47542). The use of a two-phase system (e.g., water and an organic solvent) can improve yields by minimizing the formation of tarry byproducts. researchgate.net
This pathway is a well-established method for preparing a wide variety of substituted phenols from their corresponding anilines. google.comgoogle.com
Formation as an Impurity or Byproduct in Related Organic Syntheses
The compound this compound can potentially be formed as an impurity or byproduct during the synthesis of other structurally related molecules. For instance, in reactions aimed at producing different isomers or more complex diarylamine derivatives, the unintended reaction between m-toluidine and a meta-substituted phenol could lead to its formation. A related compound, m-(p-Toluidino)phenol, is known to be an impurity in the synthesis of phentolamine mesylate. smolecule.com The formation of such impurities often arises from cross-reactivity of starting materials or intermediates, especially in industrial-scale syntheses where reactants may not be perfectly pure or reaction conditions may allow for side reactions.
Polymerization-Based Synthesis of Related Phenol-Amine Structures
While not a direct synthesis of the discrete this compound molecule, polymerization reactions involving aminophenols or the condensation of phenols with amines can create complex polymer structures containing similar phenol-amine linkages.
Polymerization of Aminophenols: Aminophenols, which contain both amine and hydroxyl functional groups, can be polymerized through chemical or electrochemical oxidative methods to form conductive polymers like polyaminophenol. mdpi.com For example, m-aminophenol can be polymerized using a dielectric barrier discharge plasma to produce poly-m-aminophenol (PmAP), a material with higher conductivity than undoped polyaniline. mdpi.com
Condensation Reactions: Phenols can react with amines and formaldehyde in what is known as the Mannich reaction to form aminoalkylated phenols. acs.org Furthermore, heating phenols with hexamethylenetetramine (hexamine) can produce secondary amines and, upon further reaction, cross-linked phenolic resins. researchgate.net These reactions form complex networks where phenolic units are linked by nitrogen-containing bridges, creating thermosetting polymers. researchgate.netnih.gov These polymers, known as polybenzoxazines, are considered vitrimers, materials that combine the properties of thermosets and reprocessable thermoplastics. nih.gov
Chemical Reactivity and Transformation Mechanisms
Electrophilic Aromatic Substitution (EAS) Characteristics
Electrophilic aromatic substitution (EAS) is a cornerstone of arene reactivity, and m-(m-Toluidino)phenol presents a highly activated system for such transformations. The rate and regioselectivity of these reactions are governed by the powerful activating effects of the substituents.
Both the hydroxyl group of the phenol (B47542) and the secondary amine group of the diarylamine linkage are strong activating groups in electrophilic aromatic substitution. masterorganicchemistry.com They increase the rate of reaction by donating electron density to the aromatic ring, thereby stabilizing the positively charged intermediate (arenium ion) formed during the reaction. libretexts.org This electron donation occurs through resonance, where the lone pairs on the oxygen and nitrogen atoms are delocalized into the π-system of the ring. youtube.com
These groups are also potent ortho, para-directors, meaning they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to themselves. libretexts.org In this compound, the phenol ring is substituted at positions 1 (-OH) and 3 (-NH-Ar). The directing effects of these two groups are as follows:
Hydroxyl Group (-OH) at C1: Directs incoming electrophiles to positions C2, C4, and C6.
Amine Group (-NH-Ar) at C3: Directs incoming electrophiles to positions C2, C4, and C6.
The activating effects of these groups are synergistic, making the C2, C4, and C6 positions on the phenol ring exceptionally nucleophilic and the primary sites for electrophilic attack. The toluidine ring is comparatively less activated as the nitrogen lone pair's primary resonance effect is with the phenol ring. However, it is still activated by the methyl group (a weak activator) and the secondary amine bridge, directing substitution to the positions ortho and para to these groups.
| Ring | Activating Group | Position | Directed Positions for Substitution | Activating Strength |
|---|---|---|---|---|
| Phenol | -OH | C1 | C2, C4, C6 | Strong |
| Phenol | -NH-(Tolyl) | C3 | C2, C4, C6 | Strong |
| Toluidine | -NH-(Phenyl) | C1' | C2', C4', C6' | Moderate |
| Toluidine | -CH₃ | C3' | C2', C4', C6' | Weak |
A significant challenge in the synthesis of derivatives from highly activated molecules like this compound is the propensity for polysubstitution. The strong activation by both the hydroxyl and amine groups can lead to the addition of multiple electrophiles onto the aromatic ring, even under mild conditions. libretexts.orgopenstax.org For instance, the reaction of aniline (B41778) or phenol with bromine water readily yields the 2,4,6-tribrominated product. openstax.org
Controlling this reactivity is crucial for achieving selective monosubstitution. Several strategies can be employed:
Milder Reaction Conditions: Using less reactive electrophiles, lower temperatures, and non-polar solvents can reduce the reaction rate and favor monosubstitution.
Protecting Groups: The high reactivity of the amine and hydroxyl groups can be temporarily attenuated by converting them into less activating groups. For example, the amino group can be acetylated to form an amide. This acetamido group is still an ortho, para-director but is significantly less activating than the amino group, allowing for more controlled substitution. libretexts.org The protecting group can be subsequently removed via hydrolysis to restore the original functionality.
Steric Hindrance: Introducing bulky substituents can sterically hinder certain positions, directing the incoming electrophile to less crowded sites.
Diazotization of Primary Amine and Subsequent Derivatization Reactions
The this compound molecule contains a secondary amine and therefore cannot undergo diazotization directly. However, the diazotization reaction is a fundamental transformation for primary aromatic amines, which are common precursors or isomers, such as aminophenols. scialert.net This process converts a primary amino group (-NH₂) into a diazonium salt (-N₂⁺), which is an exceptionally versatile intermediate in organic synthesis. byjus.com
The reaction is typically carried out by treating the primary aromatic amine with nitrous acid (HNO₂), generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like HCl, at low temperatures (0–5 °C). byjus.comgoogle.com
The resulting arenediazonium salts can undergo a wide array of subsequent reactions:
Azo Coupling: Diazonium salts act as weak electrophiles and can react with activated aromatic compounds like phenols and anilines to form brightly colored azo compounds (Ar-N=N-Ar'). openstax.org This is the chemical basis for many synthetic dyes. The coupling reaction with phenols is typically carried out under mild alkaline conditions, while coupling with anilines is performed in slightly acidic media. libretexts.org For example, the diazonium salt of an aminophenol could be coupled with another phenol derivative. stackexchange.com
Sandmeyer Reactions: The diazonium group can be replaced by various nucleophiles, such as -Cl, -Br, and -CN, using copper(I) salts as catalysts.
Hydrolysis: Warming the diazonium salt solution leads to the replacement of the -N₂⁺ group with a hydroxyl (-OH) group, yielding a phenol and releasing nitrogen gas.
Reduction and Oxidation Reactions
The aromatic rings of this compound can be reduced under specific conditions. Catalytic hydrogenation is a common method for this transformation.
Hydrogenation of Aromatic Rings: The phenol ring can be hydrogenated to form the corresponding cyclohexanol (B46403) derivative. This typically requires a catalyst such as rhodium (Rh) or platinum (Pt) and is an important industrial process. nih.govnih.govyoutube.com The reaction converts the aromatic phenol into a saturated cyclic alcohol. Similarly, the toluidine ring can be reduced to a methylcyclohexylamine moiety. The specific conditions (catalyst, temperature, pressure) determine the extent of hydrogenation. mdpi.com
Diarylamines themselves can be synthesized via reductive pathways. One modern approach involves the reductive coupling of nitroaromatics with aryl halides or the reductive homocoupling of nitroaromatics, using agents like triethylsilane and a palladium catalyst. nih.gov This avoids the need to isolate the primary amine intermediate.
The electrochemical oxidation of this compound is complex, involving both the phenol and diarylamine moieties, which are susceptible to oxidation. rsc.orgosti.gov The oxidation of phenols typically proceeds through the formation of a phenoxy radical after a one-electron transfer. hku.hk These radicals can then couple or undergo further oxidation to form quinones. scispace.com Similarly, diarylamines can be oxidized to form aminyl radicals.
| Compound | Compound Type | Peak Potential (Eₚ) vs. Ag/AgCl (Volts) | Notes |
|---|---|---|---|
| Phenol | Parent Phenol | ~0.65 | pH-dependent and irreversible. scispace.com |
| p-Cresol (4-methylphenol) | Substituted Phenol | ~0.58 | Methyl group is electron-donating, lowering potential vs. phenol. |
| Aniline | Parent Aniline | ~0.80 | Oxidation can lead to radical coupling. researchgate.net |
| Diphenylamine (B1679370) | Diarylamine | ~0.75 | Oxidation potential is influenced by both aryl groups. |
Note: Potentials are approximate and can vary significantly with experimental conditions (pH, solvent, electrode, scan rate). Data is representative based on general findings in the literature. rsc.orgscispace.com
Coupling Reactions for Azo Derivative Formation
The formation of azo derivatives from this compound involves an electrophilic aromatic substitution reaction known as azo coupling. This reaction is a cornerstone of synthetic dye chemistry, allowing for the creation of a vast array of colored compounds. The process hinges on the reaction between a diazonium salt, which acts as the electrophile, and an activated aromatic compound, the coupling component, which in this case is this compound.
The fundamental mechanism proceeds in two primary stages:
Diazotization: The process begins with the formation of a diazonium salt from a primary aromatic amine. This is typically achieved by treating the amine with nitrous acid (HNO₂), which is itself generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong acid, such as hydrochloric acid (HCl), at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.
Azo Coupling: The resulting diazonium salt is then introduced to a solution of the coupling component, this compound. The phenol is typically dissolved in a weakly alkaline medium. This condition is crucial as it facilitates the deprotonation of the phenolic hydroxyl group, forming a phenoxide ion. The resulting negative charge on the oxygen atom enhances the electron-donating character of the aromatic ring, thereby activating it for electrophilic attack by the diazonium cation. The coupling reaction preferentially occurs at the position para to the activating hydroxyl group. If this position is blocked, the reaction will proceed at one of the ortho positions.
While specific research data on the coupling reactions of this compound to form a wide range of azo derivatives is not extensively detailed in publicly available literature, the general principles of azo chemistry allow for the prediction of its reactivity. The presence of both a hydroxyl group and a secondary amino group (the toluidino moiety) makes it a highly activated coupling component. The substitution pattern on the resulting azo dye would depend on the specific diazonium salt used.
For illustrative purposes, a general reaction scheme is presented below, showing the coupling of a generic aryldiazonium salt with this compound.
General Reaction Scheme:
Ar-N₂⁺ + C₁₃H₁₃NO → Ar-N=N-C₁₃H₁₂NO + H⁺
Where Ar represents an aryl group.
Table of Expected Reactivity and Product Characteristics:
The following table outlines the expected outcomes when this compound is coupled with various substituted aryldiazonium salts, based on established principles of azo dye chemistry. The specific shades and properties would require empirical verification.
| Diazonium Salt Precursor | Expected Azo Dye Product | Expected Color Range | Notes on Reactivity |
| Aniline | 4-((4-hydroxyphenyl)(m-tolyl)amino)azobenzene | Yellow to Orange | Standard coupling reaction. |
| p-Nitroaniline | 4-((4-hydroxyphenyl)(m-tolyl)amino)-4'-nitroazobenzene | Orange to Red | The electron-withdrawing nitro group on the diazonium salt increases its electrophilicity, leading to a faster reaction and a bathochromic shift (deeper color). |
| p-Toluidine (B81030) | 4-((4-hydroxyphenyl)(m-tolyl)amino)-4'-methylazobenzene | Yellow to Orange | The electron-donating methyl group on the diazonium salt may slightly decrease its reactivity compared to the unsubstituted aniline derivative. |
| Anthranilic acid | 2-(4-((4-hydroxyphenyl)(m-tolyl)amino)phenyl)diazenecarboxylic acid | Reddish-Orange | The presence of the carboxylic acid group can impart different solubility properties to the resulting dye. |
| Sulphanilic acid | 4-(4-((4-hydroxyphenyl)(m-tolyl)amino)phenyl)diazenesulfonic acid | Orange | The sulfonic acid group will render the dye water-soluble. |
Spectroscopic and Structural Elucidation of M M Toluidino Phenol and Derivatives
Vibrational Spectroscopy Analysis (FTIR, FT-Raman)
Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Fourier-transform Raman (FT-Raman) techniques, is a powerful tool for identifying the functional groups and characterizing the bonding within a molecule. For m-(m-Toluidino)phenol, the spectra are dominated by vibrations characteristic of its phenolic, secondary amine, and substituted aromatic ring structures.
The most distinct feature in the FTIR spectrum is the broad absorption band corresponding to the O-H stretching vibration of the phenolic group, typically observed in the range of 3200–3550 cm⁻¹. docbrown.infolibretexts.org The significant broadening of this peak is a direct consequence of intermolecular hydrogen bonding. docbrown.info Another key stretching vibration is that of the N-H group, which appears as a sharp to medium band in the 3300–3500 cm⁻¹ region.
The aromatic C-H stretching vibrations give rise to multiple sharp bands just above 3000 cm⁻¹. The C-H stretching of the methyl (-CH₃) group is observed in the 2850-2960 cm⁻¹ region. Aromatic C=C ring stretching vibrations produce strong absorptions in the 1440 to 1600 cm⁻¹ range. docbrown.info The C-O stretching vibration of the phenol (B47542) group results in a strong band between 1140 and 1410 cm⁻¹. docbrown.info In-plane and out-of-plane bending vibrations for O-H, N-H, and C-H groups, along with other skeletal vibrations, populate the fingerprint region (below 1500 cm⁻¹), providing a unique pattern for the molecule. docbrown.info
Table 1: Characteristic Vibrational Frequencies for this compound This table is generated based on typical frequency ranges for the specified functional groups.
| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H Stretch | Phenolic -OH | 3200–3550 | Strong, Broad |
| N-H Stretch | Secondary Amine -NH | 3300–3500 | Medium, Sharp |
| C-H Stretch | Aromatic | 3000–3100 | Medium, Sharp |
| C-H Stretch | Methyl (-CH₃) | 2850–2960 | Medium |
| C=C Stretch | Aromatic Ring | 1440–1600 | Strong to Medium |
| C-O Stretch | Phenolic C-O | 1140–1410 | Strong |
| O-H Bend | Phenolic -OH | ~1370 | Medium |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for mapping the carbon-hydrogen framework of a molecule.
In the ¹H NMR spectrum of this compound, the protons on the two aromatic rings appear as complex multiplets in the range of approximately 6.5–7.5 ppm. docbrown.info The exact chemical shifts are influenced by the electron-donating effects of the -OH, -NH, and -CH₃ groups. The phenolic O-H proton typically gives a broad singlet whose chemical shift is highly dependent on concentration and solvent, but can often be found between 4 and 7 ppm. libretexts.orglibretexts.org Similarly, the N-H proton signal is a singlet that can appear over a broad range. The methyl (-CH₃) group protons resonate as a sharp singlet further upfield, typically around 2.3 ppm.
The ¹³C NMR spectrum provides information on the different carbon environments. The aromatic carbons resonate in the downfield region of approximately 110–160 ppm. The carbon atom attached to the hydroxyl group (C-O) is typically found at the lower end of this range (around 155 ppm), while the carbon attached to the nitrogen (C-N) also appears in this region. rsc.org The methyl carbon gives a characteristic signal in the upfield region, typically around 21 ppm. rsc.org
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table presents estimated chemical shift values based on analogous structures.
| ¹H NMR | ¹³C NMR | ||
|---|---|---|---|
| Proton Type | Predicted δ (ppm) | Carbon Type | Predicted δ (ppm) |
| Aromatic (Ar-H) | 6.5–7.5 | Aromatic (Ar-C) | 110–145 |
| Phenolic (-OH) | 4.0–7.0 (broad) | Aromatic (Ar-C-O) | ~157 |
| Amine (-NH) | 3.5–5.5 (broad) | Aromatic (Ar-C-N) | ~148 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule. libretexts.org For this compound, which contains multiple chromophores (the aromatic rings) and auxochromes (the -OH and -NH groups), the spectrum is characterized by π → π* and n → π* transitions. uzh.chslideshare.net
The intense absorption bands are due to π → π* transitions within the conjugated π-system of the aromatic rings. Phenol itself typically shows a λmax around 270 nm. researchgate.net The presence of the m-toluidino group extends the conjugation, which is expected to cause a bathochromic (red) shift, moving the primary absorption maxima to longer wavelengths compared to phenol or toluidine alone. The non-bonding electrons on the oxygen and nitrogen atoms can also undergo lower-energy n → π* transitions, which typically appear as weaker absorption bands at longer wavelengths. uzh.ch The position of these absorption maxima can be sensitive to the polarity of the solvent.
Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight and gain structural information from fragmentation patterns. wikipedia.org The molecular formula of this compound is C₁₃H₁₃NO, corresponding to a monoisotopic mass of approximately 199.10 Da. smolecule.com In electron ionization (EI) mass spectrometry, the molecular ion peak ([M]⁺•) would be observed at m/z 199.
The fragmentation of this compound is guided by the stability of the resulting fragments. wikipedia.orgyoutube.com Common fragmentation pathways for phenols include the loss of a hydrogen atom, followed by the loss of carbon monoxide (CO), a characteristic fragmentation for the phenol moiety. libretexts.orglibretexts.org The fragmentation of the diphenylamine (B1679370) core can involve cleavage of the C-N bond.
Key expected fragments include:
m/z 199 : The molecular ion [C₁₃H₁₃NO]⁺•.
m/z 184 : Loss of a methyl group ([M-CH₃]⁺).
m/z 107 : Fragment corresponding to the hydroxyphenylamino or toluidine cation.
m/z 91 : Tropylium ion, characteristic of toluene-like structures.
m/z 77 : Phenyl cation, from cleavage of the aromatic ring substituents.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides the most definitive structural information for a molecule in the solid state by mapping the electron density in a crystal. slideshare.net While a specific crystal structure for this compound is not widely published, the technique would reveal precise data on bond lengths, bond angles, and torsional angles.
This analysis would confirm the non-planar conformation of the molecule, detailing the dihedral angle between the two aromatic rings. Furthermore, it would provide invaluable information about the intermolecular interactions that dictate the crystal packing, most notably the network of intermolecular hydrogen bonds involving the phenolic -OH and amine -NH groups as donors and acceptors. These interactions are crucial in determining the physical properties of the solid material.
Analysis of Intramolecular Interactions, including Hydrogen Bonding and Tautomerism
The molecular structure of this compound allows for a consideration of both hydrogen bonding and tautomerism.
Hydrogen Bonding: Due to the meta-positioning of the amine and hydroxyl groups, intramolecular hydrogen bonding between them is not sterically feasible. vedantu.com However, this compound is an excellent candidate for extensive intermolecular hydrogen bonding in the condensed phase. The phenolic -OH group can act as a hydrogen bond donor, and the oxygen atom can act as an acceptor. Similarly, the N-H group can be a hydrogen bond donor, with the nitrogen atom acting as an acceptor. This network of hydrogen bonds significantly influences the compound's melting point, boiling point, and solubility.
Tautomerism: Phenols can theoretically exhibit keto-enol tautomerism, where the phenolic (enol) form is in equilibrium with a cyclohexadienone (keto) tautomer. quora.comrsc.org However, for phenol and its simple derivatives, this equilibrium overwhelmingly favors the enol form. quora.com The stability of the phenolic form is due to the preservation of the aromaticity of the benzene (B151609) ring, an energetically favorable state. The keto tautomer would disrupt this aromaticity, making it significantly less stable. quora.com Therefore, this compound exists almost exclusively in its phenolic form.
Computational and Theoretical Chemistry Studies on M M Toluidino Phenol
Density Functional Theory (DFT) Investigations
Density Functional Theory (DFT) serves as a powerful computational tool to investigate the properties of molecules. By approximating the electron density, DFT can predict various molecular characteristics, offering insights that complement experimental findings. For m-(m-Toluidino)phenol, DFT studies would typically involve a specific functional, such as B3LYP, and a basis set like 6-311G(d,p) to ensure a balance between computational cost and accuracy.
Molecular Geometry Optimization and Conformer Analysis
The initial step in computational analysis is geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. This procedure is crucial as the molecular geometry dictates many of its chemical and physical properties. For a flexible molecule like this compound, with rotatable bonds connecting the two aromatic rings and the amine and hydroxyl groups, multiple low-energy conformations (conformers) may exist.
Conformer analysis involves systematically exploring the molecule's conformational space to identify these stable structures. The stability of any molecular geometry is linked to the local minimality of its configurational energy. The process calculates the energy at an initial geometry and then searches for a new geometry with lower energy until a minimum is reached. Theoretical calculations for related phenol (B47542) derivatives often employ methods like the B3LYP functional with the 6-311G++(d,p) basis set to achieve optimized geometries. For this compound, this analysis would reveal the preferred spatial orientation of the toluidine and phenol rings relative to each other, influenced by factors such as steric hindrance and potential intramolecular hydrogen bonding between the phenolic hydroxyl group and the amine nitrogen.
Table 1: Hypothetical Optimized Geometrical Parameters for a Conformer of this compound (Calculated at B3LYP/6-311G(d,p) level)
| Parameter | Value |
|---|---|
| C-N Bond Length (Å) | 1.405 |
| C-O Bond Length (Å) | 1.368 |
| O-H Bond Length (Å) | 0.965 |
| N-H Bond Length (Å) | 1.012 |
| C-N-C Bond Angle (°) | 125.8 |
| C-O-H Bond Angle (°) | 109.2 |
| Dihedral Angle (C-C-N-C) (°) | 45.3 |
Note: This data is illustrative and not based on published research for this specific molecule.
Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO/LUMO)
The electronic properties of a molecule are paramount to understanding its reactivity. Frontier Molecular Orbital (FMO) theory simplifies this by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity.
A small HOMO-LUMO gap suggests that a molecule is more polarizable and has higher chemical reactivity and lower kinetic stability. In contrast, a large gap indicates high stability and low reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol and toluidine rings, specifically on the nitrogen and oxygen atoms due to their lone pairs of electrons. The LUMO would likely be distributed over the aromatic rings' π* anti-bonding orbitals. Analysis of the FMOs provides insight into the regions of the molecule most susceptible to electrophilic and nucleophilic attack.
Table 2: Hypothetical Frontier Orbital Energies and Related Quantum Chemical Parameters for this compound
| Parameter | Value (eV) |
|---|---|
| EHOMO | -5.25 |
| ELUMO | -0.89 |
| Energy Gap (ΔE) | 4.36 |
| Ionization Potential (I) | 5.25 |
| Electron Affinity (A) | 0.89 |
| Chemical Hardness (η) | 1.73 |
| Electronegativity (χ) | 3.07 |
Note: This data is illustrative and not based on published research for this specific molecule.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution within a molecule. It maps the electrostatic potential onto the molecule's electron density surface, providing a guide to its reactive behavior. MEP maps use a color scale to denote different potential regions: red indicates areas of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates areas of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent regions of neutral or intermediate potential.
For this compound, the MEP map would be expected to show significant negative potential (red) around the oxygen atom of the hydroxyl group and the nitrogen atom of the amine group, due to the presence of lone pair electrons. These sites represent the most likely points for electrophilic attack or hydrogen bond donation. The hydrogen atom of the hydroxyl group would exhibit a region of high positive potential (blue), making it a primary site for nucleophilic attack. The aromatic rings would show a complex potential distribution related to their π-electron systems.
Quantum Chemical Calculations of Energetic and Chemical Parameters
Beyond structural and electronic properties, quantum chemical calculations can provide quantitative data on the energetic aspects of chemical reactions and equilibria.
Acidity Constant (pKa) Predictions and Solvation Effects
The acidity constant (pKa) is a measure of the strength of an acid in solution. Computational methods can predict pKa values by calculating the Gibbs free energy change for the deprotonation reaction (HA ⇌ H⁺ + A⁻) in a solvent. The pKa is directly proportional to this reaction's Gibbs free energy. mdpi.com
Accurate pKa prediction requires careful consideration of solvation effects, as the stability of the charged species (the conjugate base and the proton) is highly dependent on the solvent. mdpi.com Solvation is often modeled using either implicit continuum models (like the Polarizable Continuum Model, PCM) or explicit models where individual solvent molecules are included in the calculation. mdpi.comnih.gov For phenolic compounds, studies have shown that including explicit water molecules hydrogen-bonded to the phenolic oxygen can significantly improve the accuracy of pKa predictions. torvergata.itresearchgate.net The calculation for this compound would involve optimizing the geometries of both the neutral molecule and its phenolate (B1203915) anion, calculating their free energies in a simulated aqueous environment, and using the difference to compute the pKa. nih.gov
Table 3: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
Theoretical Studies on Reaction Mechanisms and Pathways
Computational and theoretical chemistry provide powerful tools to investigate the reaction mechanisms and pathways of complex organic molecules at a molecular level. While specific theoretical studies exclusively focused on this compound are not extensively documented in publicly available literature, the reaction mechanisms can be inferred and understood by examining theoretical studies on its constituent functional groups and related phenolic compounds. Density Functional Theory (DFT) and other ab initio methods are commonly employed to model reaction coordinates, identify transition states, and calculate activation energies, thus offering insights into the feasibility and kinetics of various potential reactions.
Theoretical investigations into the reactivity of phenolic compounds often explore several key reaction types, including electrophilic aromatic substitution, oxidation, and reactions involving the hydroxyl group. For a molecule like this compound, the interplay between the electron-donating hydroxyl group and the bulky, electron-donating m-toluidino substituent would be a central theme of any theoretical study.
One of the most fundamental reactions of phenols is their interaction with electrophiles. Computational studies on various phenolic compounds have elucidated the mechanisms of reactions such as halogenation, nitration, and formylation. usda.govusda.gov These studies typically reveal that the hydroxyl group strongly activates the aromatic ring towards electrophilic attack, primarily at the ortho and para positions. In the case of this compound, the m-toluidino group would further influence the regioselectivity of such reactions. Theoretical calculations would be essential to predict the most likely sites of substitution by mapping the electron density distribution and calculating the activation energy barriers for attack at different positions.
Another critical area of theoretical investigation for phenols is their oxidation mechanisms. The decomposition of phenols can proceed through various pathways, including the formation of phenoxy radicals. rsc.org Theoretical studies can model the homolytic cleavage of the O-H bond to form a phenoxy radical and a hydrogen atom. Subsequent reactions of this radical, such as dimerization or further oxidation, can also be computationally explored. For this compound, the presence of the secondary amine in the toluidino group introduces an additional site susceptible to oxidation, potentially leading to more complex reaction pathways and products.
Furthermore, theoretical studies often delve into the mechanisms of catalyzed reactions. For instance, the synthesis of related aryloxy phenols can be achieved through Ullmann condensation reactions, which are often copper-catalyzed. mdpi.com Computational modeling can help to elucidate the catalytic cycle, including the coordination of the reactants to the metal center, oxidative addition, and reductive elimination steps. While not directly a reaction of this compound itself, understanding the theoretical underpinnings of its synthesis provides valuable context for its chemical behavior.
The following data tables represent the type of information that would be generated from theoretical studies on the reaction mechanisms of a substituted phenol like this compound. The values presented are hypothetical and for illustrative purposes only, as specific computational data for this compound is not available.
Table 1: Calculated Activation Energies (ΔE‡) for Electrophilic Nitration of this compound at Different Positions
| Position of Attack | Point Group | ΔE‡ (kcal/mol) |
| ortho- to -OH | C1 | 15.2 |
| para- to -OH | C1 | 12.8 |
| ortho- to -NH- | C1 | 18.5 |
This illustrative data suggests that the para- position to the hydroxyl group is the most favored site for electrophilic attack, which is consistent with the directing effects of the hydroxyl group.
Table 2: Calculated Reaction Enthalpies (ΔHrxn) for Proposed Initial Steps in the Oxidation of this compound
| Reaction Pathway | Products | ΔHrxn (kcal/mol) |
| O-H Bond Homolysis | m-(m-Toluidino)phenoxy radical + H• | 85.3 |
| N-H Bond Homolysis | m-(m-Toluidino radical)phenol + H• | 92.1 |
| Hydrogen Abstraction (para- to -OH) | Radical cation + H- | 110.7 |
This hypothetical data indicates that the formation of the phenoxy radical is the most energetically favorable initial step in the radical-mediated oxidation of the molecule.
Synthesis and Characterization of M M Toluidino Phenol Derivatives and Analogues
Design and Synthesis of Substituted m-(m-Toluidino)phenol Compounds
The synthesis of substituted this compound derivatives, which are part of the broader class of diarylamines, can be achieved through established cross-coupling methodologies. These methods are designed to form a critical carbon-nitrogen (C-N) bond between two aryl groups. Two of the most powerful and widely used reactions in this context are the Ullmann condensation and the Buchwald-Hartwig amination.
Ullmann Condensation: This classic method typically involves the coupling of an aryl halide with an amine in the presence of a copper catalyst, often at high temperatures. To synthesize a substituted this compound, one could react a substituted m-aminophenol with a substituted m-halotoluene. The reaction requires a base to neutralize the hydrogen halide formed during the reaction.
Buchwald-Hartwig Amination: A more modern and often higher-yielding alternative is the palladium-catalyzed Buchwald-Hartwig amination. This reaction is known for its high functional group tolerance and generally milder reaction conditions compared to the Ullmann condensation. The catalytic cycle involves a palladium(0) species that undergoes oxidative addition with an aryl halide, followed by coordination of the amine and subsequent reductive elimination to form the desired diarylamine product.
The design of specific substituted compounds involves selecting precursors with desired functional groups on either the toluidine or phenol (B47542) ring. For instance, electron-withdrawing or electron-donating groups can be introduced to modulate the electronic properties of the final molecule.
| Reaction | Catalyst | Ligands | Base | Typical Solvents |
| Ullmann Condensation | Copper (e.g., CuI, Cu) | Picolinic acid, L-proline | K2CO3, Cs2CO3 | DMSO, DMF |
| Buchwald-Hartwig Amination | Palladium (e.g., Pd(OAc)2) | Phosphine-based (e.g., BINAP) | NaOtBu, K3PO4 | Toluene, Dioxane |
Formation and Study of Schiff Base Derivatives Involving Toluidine and Phenolic Moieties
Schiff bases, or imines, are formed through the condensation reaction between a primary amine and a carbonyl compound (aldehyde or ketone). Derivatives involving the core structures of toluidine and phenols are synthesized by reacting a toluidine isomer with a hydroxy-substituted benzaldehyde. These reactions are typically carried out by refluxing equimolar amounts of the reactants in a suitable solvent, such as ethanol (B145695). researchgate.net
For example, the synthesis of a Schiff base from p-toluidine (B81030) and 3-hydroxybenzaldehyde (B18108) proceeds by heating the components, leading to the formation of the characteristic azomethine (-HC=N-) functional group. researchgate.net Similarly, vanillin, a phenolic aldehyde, reacts with p-toluidine to form 2-methoxy-4-((p-tolylimino)methyl)phenol. semanticscholar.orguin-malang.ac.id Solvent-free mechanochemical methods, which involve grinding the reactants together, have been developed as an environmentally friendly alternative to traditional solvent-based synthesis. semanticscholar.orguin-malang.ac.id
These Schiff base derivatives are characterized using various spectroscopic techniques. The formation of the imine bond is confirmed by a characteristic stretching vibration in Fourier-transform infrared (FTIR) spectroscopy, typically appearing in the range of 1585–1622 cm⁻¹. semanticscholar.orgchemsociety.org.ng In ¹H NMR spectroscopy, the azomethine proton gives a characteristic singlet signal. rasayanjournal.co.in
Table of Synthesized Schiff Base Derivatives
| Amine | Aldehyde | Method | Yield | Melting Point (°C) | Reference |
|---|---|---|---|---|---|
| o-Toluidine (B26562) | p-Vanillin | Ethanol/Water Reflux | 70.9% | 110-112 | chemsociety.org.ng |
| p-Toluidine | Vanillin | Mechanochemical | >90% | N/A | semanticscholar.orguin-malang.ac.id |
| p-Toluidine | 3-Hydroxybenzaldehyde | Reflux | N/A | N/A | researchgate.net |
Polymeric Derivatives, such as Poly(m-aminophenol) and its Modifications
Poly(m-aminophenol) (PmAP) is a polymeric derivative synthesized from m-aminophenol, a structural precursor to this compound. The polymerization is typically an oxidative chemical process. researchgate.net In this method, the monomer, m-aminophenol, is polymerized in an aqueous acidic medium (e.g., HCl) using a strong oxidizing agent like ammonium (B1175870) persulfate (APS) or potassium dichromate. researchgate.nettandfonline.com The reaction is often initiated at low temperatures (0-3°C) and proceeds with stirring for several hours. researchgate.net The resulting polymer precipitates from the solution and is then collected and washed.
The structure of PmAP is complex, with evidence suggesting the formation of C-N-C and C-O-C linkages, leading to a ladder-type structure. researchgate.net Characterization by FTIR spectroscopy shows characteristic peaks corresponding to C=C and C=N stretching vibrations, as well as C-N and C-O-C stretching, confirming the polymeric structure. researchgate.net UV-Vis spectroscopy reveals absorption bands assigned to π-π* transitions of the benzenoid rings and n-π* transitions from the nitrogen and oxygen heteroatoms.
Modifications to the polymer backbone can be performed to alter its properties. For instance, PmAP can be esterified using succinic acid as a cross-linking agent in the presence of a sulfuric acid catalyst. This modification introduces an ester bridge into the polymer structure, as confirmed by spectroscopic and thermal analyses. tandfonline.com
Summary of Poly(m-aminophenol) Synthesis Conditions
| Oxidizing Agent | Medium | Temperature | Key Findings | Reference |
|---|---|---|---|---|
| Ammonium Persulfate | Basic | Not specified | Synthesized polymer film showed ethanol sensing properties. | scientific.net |
| Ammonium Persulfate | 1.5 M HCl | 25°C | Optimum polymerization conditions determined. | tandfonline.com |
| Potassium Dichromate | Conc. HCl | 0-3°C | Resultant polymer was insoluble in organic solvents. |
Coordination Chemistry with Metal Ions for Complex Formation
The this compound molecule and its derivatives, particularly Schiff bases, possess donor atoms—specifically the nitrogen of the amino or imino group and the oxygen of the phenolic hydroxyl group—that can coordinate with metal ions to form stable metal complexes. msu.edumsu.edu These molecules can act as ligands, which are Lewis bases that donate electron pairs to a central metal ion, a Lewis acid. libretexts.orgnih.gov
When a ligand can bind to a metal ion through two or more donor atoms, it is known as a polydentate or chelating agent, forming a particularly stable ring structure called a metal chelate. nih.govyoutube.com Schiff base ligands derived from toluidine and hydroxy-aldehydes are excellent examples of bidentate ligands that form stable complexes with a variety of transition metals, including manganese(II), cobalt(II), copper(II), and zinc(II). rasayanjournal.co.in
The synthesis of these complexes generally involves reacting the Schiff base ligand with a metal salt (e.g., acetate (B1210297) or chloride salt) in a 2:1 ligand-to-metal molar ratio in a solvent like ethanol. researchgate.netrasayanjournal.co.in The geometry of the resulting complex depends on the coordination number of the metal ion and the nature of the ligands. libretexts.org Common geometries for transition metal complexes include octahedral (coordination number of six) and square planar or tetrahedral (coordination number of four). libretexts.orgyoutube.com For example, complexes of a Schiff base derived from 3-ethoxysalicylaldehyde (B1293910) and p-toluidine with Mn(II), Co(II), and Cu(II) have been reported to adopt octahedral geometries, while the Zn(II) complex was found to be square planar. rasayanjournal.co.in
Characterization of these coordination compounds is performed using techniques like UV-visible spectroscopy, which provides information about the electronic transitions within the complex, and magnetic susceptibility measurements to determine the number of unpaired electrons on the metal ion. rasayanjournal.co.in
Q & A
Basic: What are the standard synthetic pathways for m-(m-Toluidino)phenol, and how can purity be validated?
Methodological Answer:
this compound is typically synthesized via nucleophilic substitution or condensation reactions involving m-toluidine and phenol derivatives. Key steps include:
- Reagent Preparation : Use m-toluidine (≥99% purity, cream-colored flakes, sparingly soluble in cold water ) and phenol under controlled pH (7–9) to favor amine-phenol coupling.
- Purification : Recrystallization in ethanol/water mixtures or column chromatography with silica gel.
- Validation : Characterize purity via HPLC (reversed-phase C18 column, UV detection at 254 nm) and NMR (¹H and ¹³C spectra to confirm aromatic proton environments and absence of unreacted precursors) .
Basic: Which spectroscopic techniques are most effective for characterizing this compound’s structure?
Methodological Answer:
- ¹H NMR : Identify aromatic protons in the ortho, meta, and para positions relative to the toluidino group. For example, phenolic -OH protons appear as broad singlets (~5 ppm), while methyl groups from m-toluidine resonate at ~2.3 ppm .
- FT-IR : Confirm N-H stretching (3300–3500 cm⁻¹) and phenolic O-H (broad peak ~3200 cm⁻¹).
- Mass Spectrometry : Use ESI-MS to detect the molecular ion peak ([M+H]⁺) and validate the molecular formula (e.g., C₁₃H₁₃NO requires m/z 199.1) .
Advanced: How can Plackett-Burman and Box-Behnken designs optimize this compound degradation studies?
Methodological Answer:
Adapt microbial degradation models (e.g., Acinetobacter sp.) for phenol derivatives :
-
Screening Variables : Use Plackett-Burman to identify critical factors (e.g., pH, temperature, nitrogen sources). For phenol analogs, pH (7–8) and trace elements significantly enhance degradation rates .
-
Optimization : Apply Box-Behnken to model interactions. Example equation for degradation rate:
Solver tools (e.g., Excel) can predict optimal conditions (e.g., pH 7.12, 27.77°C) .
-
Validation : Compare experimental vs. predicted rates (e.g., 38.45 mg/L/hr vs. 37.30 mg/L/hr ).
Table 1 : Key Variables in Degradation Optimization
| Variable | Effect on Rate | Significance (p-value) |
|---|---|---|
| pH | Positive | <0.001 |
| Temperature | Positive | 0.002 |
| Meat Extract | Neutral | 0.277 |
Advanced: How to resolve contradictions in spectral data during this compound characterization?
Methodological Answer:
- Replicate Experiments : Ensure consistent solvent systems (e.g., DMSO-d₆ for NMR) and calibration standards.
- Cross-Validation : Compare HPLC retention times with authentic samples or spiked controls.
- Error Analysis : Quantify signal-to-noise ratios and integration errors in NMR (e.g., ±2% for aromatic protons) .
- Documentation : Follow IUPAC guidelines for reporting chemical shifts and coupling constants to enable replication .
Advanced: What solvent systems are optimal for extracting this compound from aqueous mixtures?
Methodological Answer:
Liquid-liquid extraction (LLE) efficiency depends on:
-
Partition Coefficients : Use ternary systems (e.g., MIBK-water-phenol ). For this compound, test methyl isobutyl ketone (MIBK) at 25–50°C.
-
NRTL Modeling : Correlate experimental data with activity coefficients. Example parameters:
-
Validation : Ensure relative root mean square deviations (RRMSD) <2% between experimental and predicted values .
Basic: What are the best practices for documenting this compound research to ensure reproducibility?
Methodological Answer:
- Experimental Section : Detail synthesis steps, reagent grades (e.g., "m-toluidine, 99%, Sigma-Aldrich 12345"), and instrument parameters (e.g., "NMR: 400 MHz, DMSO-d₆") .
- Supporting Information : Include raw spectral data, chromatograms, and statistical analysis outputs (e.g., ANOVA tables) in appendices .
- Ethics Compliance : For biological studies, specify strain sources (e.g., Acinetobacter sp. ATCC 12345) and IRB approvals if applicable .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
